7-Bromoisoquinoline-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
7-bromoisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-4-9(10(12)14)13-5-7(6)3-8/h1-5H,(H2,12,14) |
InChI Key |
BUOPWXYTXKGIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Strategic Halogenation
The foundation of synthesizing 7-Bromoisoquinoline-3-carboxamide lies in the efficient preparation of its key precursors: 7-Bromoisoquinoline and 7-Bromoisoquinoline-3-carboxylic Acid. This section outlines the common synthetic routes to these intermediates, including methods for regioselective bromination.
Synthesis of 7-Bromoisoquinoline
Another synthetic strategy begins with 1,2,3,4-tetrahydroisoquinoline. This starting material is first treated with sodium hypochlorite (B82951) in dichloromethane (B109758) to yield N-chloro-1,2,3,4-tetrahydroisoquinoline. Subsequent nitration with potassium nitrate (B79036) in concentrated sulfuric acid, followed by aromatization using manganese dioxide in diphenyl ether, leads to the formation of 7-nitroisoquinoline, which can then be converted to 7-Bromoisoquinoline. guidechem.com
A different approach to bromination of the isoquinoline (B145761) core involves direct bromination under strong acid conditions. For instance, reacting isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures can regioselectively yield 5-bromoisoquinoline. thieme-connect.com Careful control of reaction conditions is crucial to achieve the desired regioselectivity.
Table 1: Comparison of Synthetic Methods for 7-Bromoisoquinoline
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Diazotization-Changing Bromine | Substituted Aniline | Diazotizing agent, Brominating agent | High regioselectivity, Mild conditions, Simple operation | May require specific precursor synthesis |
| Pomeranz-Fritsch Reaction | Substituted Benzaldehyde and Aminoacetal | Strong Acid | Access to a variety of substituted isoquinolines | Low yield, Formation of isomers |
| Multi-step from Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Sodium hypochlorite, KNO3/H2SO4, MnO2 | Utilizes a readily available starting material | Multi-step process, Potentially harsh conditions |
Synthetic Routes to 7-Bromoisoquinoline-3-carboxylic Acid
Currently, specific, detailed synthetic routes for the direct synthesis of 7-Bromoisoquinoline-3-carboxylic Acid are not extensively documented in publicly available scientific literature. However, general strategies for the introduction of a carboxylic acid group at the 3-position of the isoquinoline ring can be extrapolated and applied to the 7-bromo derivative.
One potential approach involves the oxidation of a 3-methyl-7-bromoisoquinoline precursor. The methyl group at the C-3 position of the isoquinoline ring is susceptible to oxidation to a carboxylic acid using strong oxidizing agents.
Another plausible route is through a halogen-metal exchange followed by carboxylation. Starting from a 3,7-dibromoisoquinoline, selective lithium-halogen exchange at the more reactive 3-position, followed by quenching with carbon dioxide, could yield the desired 7-Bromoisoquinoline-3-carboxylic Acid. The feasibility of this approach would depend on the differential reactivity of the two bromine atoms.
Furthermore, the synthesis could potentially be achieved through the construction of the isoquinoline ring with the carboxylic acid moiety already in place. This could involve variations of classical isoquinoline syntheses, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, using appropriately substituted starting materials that contain a precursor to the carboxylic acid group.
Regioselective Bromination Techniques for Isoquinoline Derivatives
Achieving regioselective bromination is a critical step in the synthesis of specifically substituted isoquinoline derivatives like the 7-bromo isomer. The position of bromination on the isoquinoline ring is highly dependent on the reaction conditions and the nature of the brominating agent.
Direct bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) has been shown to be highly regioselective for the 5-position. The strong acid protonates the nitrogen atom, deactivating the heterocyclic ring towards electrophilic substitution and directing the substitution to the benzene (B151609) ring. Careful temperature control is essential to suppress the formation of other isomers. thieme-connect.comorgsyn.org
For activated isoquinoline systems, such as 6-hydroxytetrahydroisoquinolines, regioselective bromination can be achieved using molecular bromine under controlled temperatures. This method has been reported to afford 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity and in high isolated yields. latrobe.edu.auresearchgate.net While this applies to a reduced isoquinoline system, it highlights the influence of activating groups on the regioselectivity of bromination.
The choice of brominating agent and solvent system plays a crucial role. For instance, the use of N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) has also been explored for the bromination of isoquinoline, again favoring the 5-position. thieme-connect.com These findings underscore the importance of reaction optimization to achieve the desired 7-bromo substitution pattern, which may require indirect methods or the use of starting materials already bearing the bromine at the correct position.
Formation of the Carboxamide Moiety
The final step in the synthesis of this compound is the formation of the carboxamide group from the corresponding carboxylic acid. This transformation can be achieved through several reliable methods, primarily involving amidation with the aid of coupling reagents or through transition metal-catalyzed carbonylation reactions.
Amidation and Peptide Coupling Reagent Applications
The direct reaction of a carboxylic acid with an amine to form an amide is a condensation reaction that typically requires activation of the carboxylic acid. Peptide coupling reagents are widely used for this purpose as they facilitate amide bond formation under mild conditions with high yields and minimal side reactions.
Commonly used peptide coupling reagents are categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. These reagents react with the carboxylic acid to form a highly reactive acylating intermediate, which is then readily attacked by the amine to form the amide bond.
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Activating Species |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Acyloxyphosphonium salt |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Activated ester |
The choice of coupling reagent and reaction conditions, such as solvent and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can be optimized to improve reaction efficiency and suppress potential side reactions like racemization, particularly when chiral amines are used.
Palladium-Catalyzed Aminocarbonylation Strategies
An alternative and powerful method for the formation of the carboxamide moiety is through palladium-catalyzed aminocarbonylation. This reaction typically involves the coupling of an aryl or heteroaryl halide with carbon monoxide and an amine in the presence of a palladium catalyst.
For the synthesis of this compound, a suitable precursor would be a 3-halo-7-bromoisoquinoline. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the oxidative addition of the aryl halide, followed by the insertion of carbon monoxide and subsequent reductive elimination with the amine to form the desired carboxamide.
Recent advancements in this field have focused on the use of carbon monoxide surrogates, which avoid the need to handle toxic CO gas directly. This strategy is particularly useful for synthesizing a wide range of amides from (hetero)aryl bromides under milder conditions and with low catalyst loadings. The versatility of this method has been demonstrated for the aminocarbonylation of various heterocyclic cores, including isoquinolines. The choice of the palladium precatalyst and ligand is critical for achieving high yields and functional group tolerance.
Advanced Synthetic Approaches to Isoquinoline Scaffolds
The construction of the isoquinoline framework, a privileged structure in drug discovery, has evolved significantly beyond classical methods like the Bischler–Napieralski or Pictet–Spengler reactions. nih.govpharmaguideline.com Modern approaches prioritize efficiency, atom economy, and the ability to generate molecular diversity.
Cascade Reactions and Annulation Processes
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that create multiple chemical bonds and stereocenters in a single operation from a simple starting material. rsc.orgnih.govrsc.org These reactions are particularly powerful for rapidly assembling complex polycyclic systems like the isoquinoline core. nih.gov Annulation processes, a key type of cascade reaction, involve the formation of a new ring onto a pre-existing structure.
Recent advancements in this area include:
Metal-Catalyzed Annulation: Transition metals like rhodium and ruthenium are frequently used to catalyze C-H activation and subsequent annulation. For instance, rhodium(III) catalysis can facilitate the annulation of benzamides with alkynes or alkenes to construct isoquinolone scaffolds. thieme-connect.commdpi.com Similarly, ruthenium(II)-catalyzed [4+2] annulation of quinazolinones with sulfoxonium ylides provides a novel route to multisubstituted aminoisoquinolines. nih.gov
Oxidative Annulation: Iodine-promoted one-pot cascade oxidative annulation processes have been developed, involving a sequence of reactions such as α-halogenation, oxidation, and nucleophilic addition to form the isoquinoline system. rsc.org
Dearomative Cyclization: An efficient metal-free approach involves the dearomative [3+2] cycloaddition of isoquinolines with diarylcyclopropenones, which leads to the formation of benzo-fused indolizinones. rsc.org
These methods offer significant advantages by minimizing purification steps for intermediate products and reducing solvent and reagent waste. rsc.org
Multicomponent Reactions (MCRs) and Post-Cyclization Methodologies
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a one-pot fashion to form a single product that incorporates portions of all reactants. nih.govmdpi.com This approach is highly valued for its ability to quickly generate libraries of structurally diverse compounds. nih.gov
The Ugi reaction is a prominent example of an MCR. It is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org While the classic Ugi reaction does not directly produce an isoquinoline, it is powerfully employed in combination with post-cyclization strategies. A common sequence involves an Ugi reaction to create a linear precursor, which then undergoes an intramolecular cyclization, such as a Heck reaction, to form the isoquinoline scaffold. wikipedia.orgacs.org This Ugi-Heck sequence is a highly efficient two-step approach for constructing a variety of substituted isoquinolines. acs.org
Other post-Ugi cyclization strategies include:
Ugi/Pomeranz–Fritsch Reaction: This combination allows for the synthesis of diverse isoquinoline scaffolds. nih.govacs.org
Ugi-azide Reaction: Replacing the carboxylic acid component with an azide (B81097) source (like TMSN₃) in the Ugi reaction produces 1,5-disubstituted tetrazoles. nih.gov These intermediates can then undergo subsequent intramolecular reactions, such as a Heck cyclization, to yield complex heterocyclic systems containing both tetrazole and tetrahydroisoquinoline moieties. nih.gov
Metal- and Activating Group-Free C-H Functionalization
A significant goal in modern organic synthesis is the functionalization of C-H bonds without the need for pre-installed activating groups (like halides) or transition metal catalysts. acs.org This approach improves atom economy and reduces the generation of metallic waste.
For the synthesis of isoquinoline scaffolds, several strategies have emerged:
Acid-Catalyzed Alkylation: A simple method for the C-4 alkylation of isoquinolines uses benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.org This reaction proceeds without requiring an N-activating group on the isoquinoline substrate and retains the aromaticity of the ring. acs.org
Traceless Directing Groups: While some C-H activation methods require a directing group, advanced protocols utilize traceless directing groups that are removed during the reaction sequence. For example, a Cp*-free cobalt-catalyzed C-H activation/annulation has been developed using an N,O-bidentate directing group where the N-O bond acts as an internal oxidant, obviating the need for an external one. acs.org
Free Amine-Directed C-H Activation: Typically considered a poor directing group, the free amine has been successfully utilized in a Ru(II)-catalyzed redox-neutral C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides to produce isoquinolines. nih.govorganic-chemistry.org This method avoids the need for an external oxidant and expands the utility of ruthenium catalysis. organic-chemistry.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. For a molecule like this compound, the bromine atom at the C-7 position serves as an excellent handle for such transformations, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.orglibretexts.org It is widely used to form C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds. wikipedia.org The 7-bromo position of the isoquinoline core can be coupled with various aryl or vinyl boronic acids to generate diverse derivatives. youtube.comfishersci.fr The reaction is known for its mild conditions and tolerance of numerous functional groups. fishersci.fr
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is the most common method for forming C(sp²)-C(sp) bonds. libretexts.org The 7-bromo position can be reacted with various terminal alkynes to introduce alkynyl functionalities, which are valuable for further transformations or for their electronic properties. youtube.com The reaction can often be carried out at or slightly above room temperature. youtube.com
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
|---|---|---|
| Coupling Partner | Organoboron (e.g., boronic acid) | Terminal Alkyne |
| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp³) | C(sp²) - C(sp) |
| Typical Catalysts | Pd(0) complex | Pd(0) complex and Cu(I) co-catalyst |
| Key Advantage | Low toxicity of boron reagents, stability | Direct introduction of an alkyne group |
| Application for 7-Bromoisoquinoline | Introduction of aryl, heteroaryl, or vinyl groups at C-7 | Introduction of alkynyl groups at C-7 |
Derivatization and Functionalization Strategies
Once the this compound core is synthesized, further modifications can be made to fine-tune its properties. The carboxamide group at the C-3 position is a particularly attractive site for derivatization.
Rational Design of Substituent Modifications on the Carboxamide Nitrogen
The rational design of molecules for specific applications, especially in drug discovery, often involves systematic modification of a lead compound to establish structure-activity relationships (SAR). nih.govresearchgate.net The secondary amide proton of the carboxamide group on this compound can be replaced with a wide variety of substituents to modulate the compound's physicochemical and biological properties.
By reacting the parent carboxamide with various alkyl or aryl halides under basic conditions, or by employing coupling reactions, a library of N-substituted derivatives can be generated. The choice of substituents is guided by the desire to influence properties such as:
Potency and Selectivity: In medicinal chemistry, modifying this position can alter the molecule's interaction with a biological target. For instance, in the development of quinoline-3-carboxamide (B1254982) derivatives as ATM kinase inhibitors, the electronic nature of substituents was found to be important for cytotoxicity. researchgate.net
Solubility and Bioavailability: Introducing polar or ionizable groups can enhance aqueous solubility, while lipophilic groups can affect membrane permeability.
Pharmacokinetic Profile: The nature of the N-substituent can impact the metabolic stability and absorption of the compound.
For example, a study on isoquinoline-3-carboxylic acid derivatives demonstrated that conjugating multiple pharmacophore units through an amine linker could lead to compounds with high therapeutic efficacy. nih.gov This highlights a strategy where the carboxamide linkage is used to build larger, multifunctional molecules based on a rational design approach.
Systemic Modifications of the Isoquinoline Core
The isoquinoline core of this compound serves as a versatile scaffold for a variety of chemical modifications. The strategic placement of the bromine atom at the C-7 position provides a reactive handle for introducing diverse functional groups, primarily through transition metal-catalyzed cross-coupling reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of isoquinoline derivatives in various therapeutic contexts.
One of the most utilized methods for modifying the isoquinoline core at the C-7 position is the Suzuki coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoquinoline scaffold and various aryl or heteroaryl boronic acids. For instance, derivatives of 3-bromoisoquinoline (B184082) can be reacted with different substituted phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate to yield 3-arylisoquinoline compounds acs.org. This methodology is fundamental in creating libraries of compounds with diverse substitutions on the phenyl ring, which is essential for probing interactions with biological targets.
Another significant palladium-catalyzed transformation is the Sonogashira coupling reaction. This method is employed to introduce alkyne moieties at the C-7 position by coupling the bromo-substituted isoquinoline with terminal alkynes. This reaction expands the structural diversity of the synthesized derivatives, allowing for the creation of compounds with linear, rigid extensions from the isoquinoline core acs.org.
Beyond the C-7 position, research has also explored the impact of substituents at other positions, such as C-6. The introduction of various groups at the C-6 and C-7 positions has been shown to significantly influence the biological activity of isoquinoline derivatives. For example, studies on the antifungal activity of isoquinoline derivatives against Rhizoctonia solani have revealed distinct effects of substituents at these positions acs.org.
The following table summarizes the observed effects of different substituents on the isoquinoline core on antifungal activity, as detailed in one study acs.org:
| Position | Substituent | Effect on Antifungal Activity vs. R. solani |
| C-6 | 6,7-dimethoxy | Enhanced activity |
| C-7 | 7-methoxy | Reduced activity |
| C-6 | 6-fluoro | Improved activity |
| C-7 | 7-fluoro | Improved activity |
Similarly, in the context of developing inhibitors for neuroendocrine prostate cancer cells, modifications at the C-6 and C-7 positions of the isoquinoline core were found to be critical for maintaining or improving activity nih.gov. The introduction of an ethoxy group at the C-6 position resulted in excellent activity, whereas moving it to the C-7 position led to a loss of activity. Furthermore, the presence of electron-withdrawing groups at either the C-6 or C-7 position was found to be detrimental to the compound's efficacy nih.gov.
The table below illustrates the impact of various substituents at the C-6 and C-7 positions on the inhibitory activity against neuroendocrine prostate cancer cells nih.gov:
| Position | Substituent | Relative Activity |
| C-6 | Ethoxy | Excellent |
| C-7 | Ethoxy | Inactive |
| C-6, C-7 | Di-ethoxy | Comparable to unsubstituted |
| C-6 | Propoxy | Reduced activity |
| C-6 | Isopropoxy | Reduced activity |
| C-6 | Ethyl-amino | Good activity |
| C-6 | Ethylene glycol | Good activity |
| C-6 | Pyrrolidin-3-yloxy | Decreased activity |
These findings underscore the importance of systemic modifications across the isoquinoline ring system. The ability to selectively introduce a wide array of functional groups through reactions like Suzuki and Sonogashira couplings allows for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its biological profile.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 7-Bromoisoquinoline-3-carboxamide, providing detailed information about the chemical environment of each atom within the molecule.
High-Resolution NMR for Structural Assignment
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is instrumental in assigning the specific resonances of the hydrogen and carbon atoms in the this compound molecule. While comprehensive spectral data for this specific compound is not extensively published in peer-reviewed literature, chemical suppliers that synthesize and characterize this molecule indicate the use of NMR for quality control. bldpharm.com The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the carboxamide group. The position of the bromine atom at the 7-position significantly influences the chemical shifts of the adjacent aromatic protons. Similarly, the ¹³C NMR spectrum would provide key data on the carbon skeleton, including the quaternary carbons and those influenced by the electronegative bromine and nitrogen atoms.
For related compounds like 7-Bromoquinoline, detailed ¹H NMR spectral data is available, which can serve as a reference for interpreting the spectrum of this compound. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule.
Dynamic NMR for Conformational Analysis and Rotamer Studies
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, such as restricted rotation around single bonds. In the case of this compound, there is potential for restricted rotation around the C(3)-C(O) bond, which could lead to the existence of different rotational conformers (rotamers).
While specific DNMR studies on this compound are not readily found in the literature, research on other substituted isoquinolines demonstrates the utility of this technique. For instance, studies on derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate have utilized temperature-dependent ¹H NMR to study the interconversion between rotamers, revealing energy barriers of approximately 16 kcal/mol. nih.gov Such studies often show a doubling of signals at room temperature, which coalesce at higher temperatures as the rate of rotation increases. nih.gov A similar approach could be applied to this compound to determine if a significant rotational barrier exists for the carboxamide group, which would be influenced by steric and electronic factors within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₇BrN₂O.
While specific experimental mass spectra for this compound are not widely published, data for the related compound, methyl 7-bromoisoquinoline-3-carboxylate, is available and provides insight into the expected fragmentation patterns. uni.lu For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The resulting mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis would likely reveal the loss of the carboxamide group and other characteristic cleavages of the isoquinoline ring system. Chemical suppliers confirm the use of Liquid Chromatography-Mass Spectrometry (LC-MS) in their quality control processes for this compound. bldpharm.com
Table 1: Predicted Mass Spectrometry Data for a Related Compound (Methyl 7-bromoisoquinoline-3-carboxylate)
| Adduct | m/z |
| [M+H]⁺ | 265.98113 |
| [M+Na]⁺ | 287.96307 |
| [M-H]⁻ | 263.96657 |
| [M+NH₄]⁺ | 283.00767 |
| [M+K]⁺ | 303.93701 |
| [M+H-H₂O]⁺ | 247.97111 |
| [M+HCOO]⁻ | 309.97205 |
| [M+CH₃COO]⁻ | 323.98770 |
| Data sourced from PubChem for the related compound Methyl 7-bromoisoquinoline-3-carboxylate and is predictive. uni.lu |
X-ray Crystallography and Diffraction Studies
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, obtaining a single crystal of sufficient quality would allow for its analysis. The resulting crystal structure would confirm the planar nature of the isoquinoline ring system and reveal the orientation of the carboxamide group relative to the ring. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for this purpose.
Chemical suppliers list HPLC and UPLC as analytical methods used to ensure the purity of their this compound products. bldpharm.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, monitoring at wavelengths where the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of a molecule. nih.govnih.gov DFT methods are used to determine ground-state electron density, which in turn allows for the calculation of molecular geometries, energies, and spectroscopic properties. nih.gov For a molecule such as 7-Bromoisoquinoline-3-carboxamide, DFT calculations can elucidate its electronic structure, orbital energies, and reactivity descriptors.
Methods like B3LYP are commonly employed to optimize molecular structures and predict thermodynamic parameters. scirp.orgnih.gov Such calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov Furthermore, DFT can be used to analyze the effects of substituents; for instance, theoretical studies on related quinolinone systems have shown that a bromine substituent can increase the acidity of nearby atomic sites. scirp.org
Table 1: Example of Theoretical Molecular Properties Calculated via DFT
| Property | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |
| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule. | 1.5 eV |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | 7.0 eV |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic heterocyclic compounds.
Molecular Docking and Ligand-Receptor Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is frequently used in structure-based drug design to predict the binding affinity and interaction patterns of a ligand, such as this compound, within the active site of a biological target like a protein or enzyme. semanticscholar.orgresearchgate.net
The process involves preparing the 3D structures of both the ligand and the target receptor. nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose to estimate binding affinity. semanticscholar.org Studies on structurally related quinoline-3-carboxamides (B1200007) have used docking to investigate their potential as inhibitors of various kinases, where the quinoline (B57606) nitrogen often forms key hydrogen bonds with the hinge region of the kinase. mdpi.com Docking results for this compound would likely highlight key interactions, such as hydrogen bonds formed by the carboxamide group and hydrophobic interactions involving the isoquinoline (B145761) ring system. nih.gov
Table 2: Illustrative Molecular Docking Results for Isoquinoline Derivatives Against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| Derivative A | -8.5 | GLU-80, LEU-73, ASN-76 | 2 |
| Derivative B | -7.9 | GLN-34, TYR-38, SER-37 | 1 |
| Derivative C | -9.2 | LEU-73, GLN-34, GLU-80 | 3 |
Note: This table presents example data based on docking studies of similar heterocyclic compounds to illustrate the typical outputs of such an analysis. nih.gov
Molecular Dynamics (MD) Simulations
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects. researchgate.net
For a complex of this compound bound to a target protein, an MD simulation would involve calculating the forces between atoms and their subsequent movements over a set period, typically nanoseconds. mdpi.comresearchgate.net The resulting trajectory provides detailed information on the flexibility of the protein, the stability of the ligand's binding pose, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) identified during docking. mdpi.comnih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation is a common method to assess the stability of the complex. mdpi.com
Binding Free Energy Calculations
To obtain a more quantitative estimate of binding affinity than docking scores alone, binding free energy calculations are performed, often as a post-processing step for MD simulations. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used for this purpose. nih.govfrontiersin.org
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based drug design approaches become crucial. nih.gov Pharmacophore modeling is a key technique in this area, which involves identifying the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to exert a specific biological activity. nih.govdergipark.org.tr
A pharmacophore model can be generated from a set of known active molecules that includes this compound. fiveable.me This model represents a 3D arrangement of features that is critical for binding to the target receptor. nih.gov The resulting model can then be used as a 3D query to screen large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new active agents. ijper.orgnih.gov
Theoretical Mechanistic Studies of Chemical Reactions
Computational methods, particularly DFT, are also used to investigate the mechanisms of chemical reactions. nih.gov For the synthesis of this compound or its derivatives, theoretical studies can be employed to map out the reaction pathway, identify transition states, and calculate activation energies.
For example, in a multi-step synthesis, computational analysis can help elucidate the formation of intermediates and the feasibility of different reaction pathways. nih.gov By optimizing the geometries of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This provides valuable insights that can help optimize reaction conditions, improve yields, and explain experimentally observed outcomes.
Biological Activity and Mechanistic Insights in Vitro and Non Clinical Context
Receptor Binding and Ligand Affinity Studies
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a significant drug target due to its role in processes like steroidogenesis, inflammation, and cell proliferation. Its expression is notably upregulated in regions of neuroinflammation and brain injury, making it a valuable biomarker for disease activity.
The isoquinoline (B145761) carboxamide scaffold is a well-established pharmacophore for TSPO ligands. The prototypical ligand, PK 11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide), is a potent antagonist for TSPO and has been used extensively in research to characterize the receptor's function. Ligands in this class bind with high affinity to TSPO. Studies on various TSPO ligands have revealed the existence of different binding affinity patterns in humans, categorized as high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), which is related to a single nucleotide polymorphism (rs6971) in the TSPO gene. This genetic variation can cause significant differences in binding affinity for many TSPO ligands. For example, the affinity differences between HABs and LABs can be as high as 50-fold for some ligands.
While specific binding affinity data for 7-Bromoisoquinoline-3-carboxamide at TSPO isoforms is not detailed in the available literature, its structural classification as an isoquinoline carboxamide suggests potential interaction with this target.
Serotonin (B10506) and dopamine (B1211576) receptors are crucial targets in the central nervous system for treating a range of psychiatric and neurological disorders. The 5-HT1A and 5-HT7 serotonin receptors, in particular, are implicated in mood, anxiety, and cognitive functions. There is significant interest in developing ligands that can modulate these receptors, and sometimes a single ligand can interact with multiple receptor types.
The dopamine D2 receptor is a primary target for antipsychotic medications. Ligands often show cross-reactivity between dopamine and serotonin receptors due to structural similarities in their binding sites. For instance, some antipsychotics possess antagonist activity at D2 receptors and agonist activity at 5-HT1A receptors.
Specific binding affinities (Ki) for this compound at serotonin or dopamine receptors are not prominently reported. However, the study of related heterocyclic carboxamides provides context for potential interactions. For example, certain phenyl-pyrrole-3-carboxamide derivatives have been shown to bind to D2-like dopamine receptors with affinities in the low micromolar range. The affinity of various ligands for these receptors can span a wide range, from sub-nanomolar to micromolar, depending on their specific structural features.
Table 1: Representative Binding Affinities of Various Ligands at Serotonin and Dopamine Receptors This table shows data for representative compounds, not this compound, to illustrate typical affinity ranges.
| Compound/Ligand | Receptor | Binding Affinity (Ki) |
|---|---|---|
| SYA16263 | 5-HT1A | 1.1 nM |
| SYA16263 | 5-HT7 | 90 nM |
| SYA16263 | D2 | 124 nM |
| Compound 21 | 5-HT1A | 0.74 nM |
| Compound 21 | 5-HT7 | 8.4 nM |
Data sourced from a study on dual 5-HT1A and 5-HT7 receptor ligands.
The Peripheral Benzodiazepine (B76468) Receptor (PBR) is an older term for the Translocator Protein (TSPO) discussed in section 6.1.1. As such, the interactions are the same. Isoquinoline carboxamides like PK 11195 are a major class of PBR ligands. These ligands are instrumental in studying the receptor's role in the immune system, neuroinflammation, and steroid synthesis. PBR ligands can modulate inflammatory responses; for example, in mouse models, both the PBR agonist Ro5-4864 and the antagonist PK11195 have demonstrated anti-inflammatory effects. This suggests a complex regulatory role for the receptor in inflammation.
NMDA receptors are ionotropic glutamate (B1630785) receptors critical for synaptic plasticity and neurotransmission. However, their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Consequently, NMDA receptor antagonists have been investigated as potential neuroprotective agents. These antagonists are categorized based on their binding site, such as competitive antagonists that bind at the glutamate site and non-competitive channel blockers.
Structurally related compounds, such as 6-substituted decahydroisoquinoline-3-carboxylic acids, have been developed as potent and selective NMDA receptor antagonists. For example, the compound D-CPP-ene is a competitive antagonist. There is currently no available data to indicate that this compound exhibits antagonist activity at the NMDA receptor.
Enzyme Inhibition Profiling and Mechanistic Characterization
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP1 being the most abundant, that plays a critical role in DNA repair, particularly in the base excision repair pathway for single-strand breaks. Inhibiting PARP enzymes has become a key strategy in cancer therapy. By blocking PARP, single-strand DNA breaks are not repaired, which can lead to the formation of more lethal double-strand breaks during DNA replication. This mechanism is particularly effective in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.
Many PARP inhibitors contain a carboxamide moiety, which is crucial for binding to the enzyme's active site. While specific inhibitory concentrations (IC50) for this compound against PARP are not found in the reviewed literature, the general potency of PARP inhibitors can be very high, with IC50 values often in the low nanomolar range for potent compounds like BMN 673.
Table 2: Representative In Vitro Potency of Various PARP Inhibitors This table shows data for representative compounds, not this compound, to illustrate typical potency.
| PARP Inhibitor | Cell Line | IC50 (Cell Growth Inhibition) |
|---|---|---|
| BMN 673 | SCLC H1048 | ~1.7 nM |
| BMN 673 | SCLC H209 | ~15 nM |
| Olaparib | BT-20 | >10 µM |
| NU1025 | BT-20 | <10 µM |
Data sourced from studies on PARP inhibitors in small cell lung cancer and breast cancer cells.
Tyrosyl DNA Phosphodiesterase II (TDP2) Inhibition
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a crucial enzyme in the repair of DNA-protein crosslinks, particularly those formed by the abortive action of topoisomerase II (TOP2). nih.govnih.gov These crosslinks can be cytotoxic and genotoxic if not repaired. TDP2 facilitates the removal of TOP2 covalently attached to the 5'-end of DNA breaks, a critical step in maintaining genomic stability. nih.govnih.gov Consequently, TDP2 has emerged as a therapeutic target, as its inhibition could potentially enhance the efficacy of TOP2-targeting anticancer drugs. nih.govfrontiersin.org
Research into small molecule inhibitors of TDP2 has identified certain deazaflavin compounds as active against the enzyme. nih.gov While specific data on this compound as a direct inhibitor of TDP2 is not extensively detailed in the provided results, the broader context of TDP2 inhibition highlights the therapeutic strategy of targeting this DNA repair pathway. The development of potent and selective TDP2 inhibitors remains an active area of research. nih.govfrontiersin.org
Cytochrome P450 (CYP) Enzyme Inhibition (Direct, Mechanism-Based Inactivation, Metabolism-Dependent Inhibition)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including approximately 60% of clinically used drugs. nih.gov Inhibition of these enzymes, particularly CYP3A4, the most abundant isoform in humans, can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs. nih.govresearchgate.net Inhibition can be reversible or irreversible (mechanism-based), with the latter often having more profound and prolonged clinical effects as it requires the synthesis of new enzyme to restore function. nih.govpharmacytimes.com
Mechanism-based inhibition is characterized by its time- and concentration-dependent nature, involving the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. nih.gov Various therapeutic agents, including some antibacterials, anticancer drugs, and antihypertensives, have been identified as mechanism-based inhibitors of CYP3A4. nih.gov The chemical structures of these inhibitors often contain moieties like tertiary amines, furan (B31954) rings, or acetylene (B1199291) functions that are prone to metabolic activation. nih.gov While direct inhibitory data for this compound on specific CYP isoforms is not available in the provided search results, the general principles of CYP inhibition are well-established and form a critical part of preclinical drug development to assess potential drug interaction liabilities. mdpi.comnih.gov
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.comnih.gov
Several natural and synthetic compounds exhibit AChE inhibitory activity. For instance, isoquinoline alkaloids, such as berberine (B55584) and palmatine, have demonstrated significant AChE inhibition. nih.gov The inhibitory potential of these compounds is often influenced by their chemical structure. While specific data on the acetylcholinesterase inhibitory activity of this compound is not provided, the isoquinoline scaffold is present in known AChE inhibitors like galanthamine. nih.gov
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. nih.gov This enzymatic activity is a virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. nih.gov Therefore, urease inhibitors are of interest for the development of new therapeutic agents. nih.govnih.gov
A variety of compounds, including hydroxamic acids and phosphorodiamidates, are known to be potent urease inhibitors. nih.govnih.gov For example, N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA) are highly effective transition-state analogue inhibitors of urease. nih.gov Although direct evidence for this compound as a urease inhibitor is not present in the provided results, the search for novel and specific urease inhibitors is an ongoing area of research. nih.gov
Brassinin (B1667508) Oxidase Inhibition
Information regarding the specific inhibition of brassinin oxidase by this compound is not available in the provided search results.
Casein Kinase (e.g., CK1ε, CK1δ) Inhibition
Casein kinase 1 (CK1) is a family of serine/threonine protein kinases with seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε) that regulate numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response. nih.govmdpi.com The δ and ε isoforms (CK1δ and CK1ε) are highly homologous and have been implicated in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
Targeted inhibition of CK1δ and CK1ε has emerged as a promising therapeutic strategy, particularly in oncology. nih.govresearchgate.net Several small molecule inhibitors of CK1δ/ε have been developed. For instance, the dual inhibitor SR-3029 has shown potent anti-proliferative effects in preclinical models of breast cancer by blocking β-catenin nuclear localization and inducing apoptosis. nih.gov The development of isoform-selective inhibitors is a key challenge due to the high sequence identity in the catalytic domains of CK1δ and CK1ε. nih.gov However, structure-based drug design has led to the development of highly potent and selective inhibitors, such as SR-4133, which shows greater selectivity for CK1ε over CK1δ. nih.gov
The inhibition of CK1δ/ε can modulate downstream signaling pathways. For example, inhibition of CK1ε can impact the phosphorylation of 4E-BP1, a downstream target involved in protein synthesis. nih.gov Furthermore, CK1δ/ε inhibitors have been shown to affect the Wnt/β-catenin pathway, which is often dysregulated in cancer. nih.govimrpress.com
Table 1: Inhibitory Activity of Selected Compounds against Casein Kinase Isoforms
| Compound | Target(s) | IC50 (µM) | Cell-Based Activity | Reference |
| SR-3029 | CK1δ/ε dual inhibitor | Not Specified | Induces apoptosis and tumor regression in breast cancer models. | nih.gov |
| SR-4133 | CK1ε selective inhibitor | ~1 µM or lower for CK1ε, >10 µM for CK1δ | High nanomolar cytotoxicity to bladder cancer cells. | nih.gov |
| PF-670462 | CK1δ/ε dual inhibitor | Not Specified | Modulates circadian rhythms. | imrpress.com |
| Umbralisib | PI3Kδ and CK1ε inhibitor | Not Specified | In clinical trials for hematological cancers. | mdpi.com |
Cellular Pathway Modulation and Phenotypic Effects (In Vitro)
The modulation of cellular pathways by bioactive compounds can lead to a range of phenotypic effects, including alterations in cell proliferation, survival, and differentiation. Flavonoids, for example, are known to modulate various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways. nih.gov These actions can affect cellular functions by altering the phosphorylation state of target proteins and modulating gene expression. nih.gov
In the context of cancer, the modulation of pathways like the Wnt/β-catenin pathway is of significant interest. As mentioned, inhibitors of CK1δ/ε can block this pathway, leading to anti-tumor effects. nih.govimrpress.com Similarly, the modulation of pathways involved in inflammation and immune responses is another area of active investigation. For instance, some natural compounds can suppress the activation of NF-κB, a key transcription factor in inflammatory responses. nih.gov
While specific data on the cellular pathway modulation and phenotypic effects of this compound are not detailed in the provided search results, the general principles of how small molecules can influence cellular behavior through pathway modulation are well-established. The effects of a given compound are dependent on its specific molecular targets and the cellular context.
Inhibition of MAPKs/NF-κB Signaling Pathways
There is currently no publicly available scientific literature detailing the specific inhibitory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) signaling pathways. While various natural and synthetic compounds, including some quinoline (B57606) derivatives, have been shown to modulate these pathways, which are crucial in inflammation and cancer, specific studies on this compound are absent from the current body of research. researchgate.netnih.govnih.govcalpaclab.comrsc.org
Anti-Inflammatory Activities in Cellular Models
Similarly, there is a lack of specific data from in vitro cellular models that demonstrate the anti-inflammatory activities of this compound. Although some isoquinoline alkaloids and quinoline-3-carboxamide (B1254982) derivatives have been investigated for their potential to reduce inflammatory markers, dedicated studies on the 7-bromo substituted variant are not found in the reviewed literature. acs.orgnih.gov
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The antiproliferative and cytotoxic potential of this compound against specific cancer cell lines has not been extensively documented in publicly accessible research. Studies on related compounds, such as certain brominated isoquinolinequinones and other indole-aryl-amide derivatives, have shown antiproliferative activity. nih.govnih.gov However, direct evidence and specific IC₅₀ values for this compound are not available.
Anti-Migratory Activities in Cellular Models
There is no specific scientific evidence available to confirm the anti-migratory properties of this compound in cellular models. Research into the anti-migratory effects of other novel compounds has utilized assays such as the wound-healing and transwell migration assays, but the application of these to this compound has not been reported. acs.org
Angiogenic Inhibitory Activity in Cellular Assays
Scientific literature lacks specific data on the angiogenic inhibitory activity of this compound in cellular assays. While related compounds like tasquinimod, a quinoline-3-carboxamide, have been noted for their anti-angiogenic properties, this cannot be directly extrapolated to the isoquinoline scaffold of the compound . bldpharm.com
Antimicrobial and Photosynthesis-Inhibiting Activities
There are no available scientific reports detailing the antimicrobial or photosynthesis-inhibiting activities of this compound.
Ebola Virus Entry Inhibition in Pseudotyped Virus Systems
The potential for isoquinoline derivatives to act as Ebola virus (EBOV) entry inhibitors has been an area of interest in antiviral research. Screening of small molecule libraries has identified various compounds that can block the entry of EBOV into host cells. However, specific studies identifying this compound as an inhibitor of EBOV entry in pseudotyped virus systems are not present in the available literature. While some reports mention "compound 7" in the context of EBOV entry inhibition, there is no confirmation that this refers to this compound.
Applications in Materials Science and As Research Probes
Exploration in Electronic and Optical Materials Development
There is currently no specific research data available detailing the exploration of 7-Bromoisoquinoline-3-carboxamide in the development of electronic and optical materials. Generally, isoquinoline (B145761) derivatives are investigated for such applications due to their planar aromatic structures which can facilitate π-π stacking and charge transport, properties desirable for organic semiconductors and light-emitting diodes (OLEDs). The introduction of a bromine atom and a carboxamide group could theoretically influence the electronic properties, solubility, and solid-state packing of the molecule, which are critical parameters for materials performance. However, without experimental data, any potential application in this field remains speculative.
Utilization as Ligands for Functional Metal Complexes
The use of this compound as a ligand for functional metal complexes is not documented in existing research. Carboxamide moieties and the nitrogen atom of the isoquinoline ring are known to be effective coordination sites for metal ions. Metal complexes incorporating similar isoquinoline-carboxamide ligands have been explored for their catalytic, magnetic, and photoluminescent properties. The bromine substituent on the isoquinoline ring could potentially be used for further functionalization of the ligand or could influence the electronic properties of the resulting metal complex. Despite this potential, no studies have been published that specifically utilize this compound in this capacity.
Future Directions in 7 Bromoisoquinoline 3 Carboxamide Research
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic molecules like 7-Bromoisoquinoline-3-carboxamide has traditionally relied on multi-step processes that often involve harsh reagents, stoichiometric catalysts, and hazardous organic solvents. nih.gov These classical methods, while effective, present significant environmental and economic drawbacks, such as long reaction times and difficulty in work-up procedures. nih.gov The future of synthesizing this compound and its derivatives is increasingly focused on green and sustainable principles.
Key areas of innovation include:
Catalytic Amide Bond Formation: Moving beyond classical condensation reactions, which can have low yields and long reaction times, modern approaches focus on more efficient catalytic systems. researchgate.net Palladium-catalyzed aminocarbonylation has been shown to be effective for isoquinoline-1-carboxamides and represents a viable route for the C-3 isomer. researchgate.net Future research will likely explore replacing palladium with more abundant and less toxic earth-abundant metals.
Use of Biomass-Derived Solvents: Research on the synthesis of related isoquinoline-1-carboxamides has demonstrated that biomass-derived solvents can serve as feasible alternatives to traditional solvents like DMF, with comparable reactivity. researchgate.net This indicates a promising avenue for reducing the environmental footprint of this compound synthesis.
Solvent-Free and Energy-Efficient Reactions: Methodologies such as microwave irradiation and solvent-free reaction conditions are being adopted for the synthesis of related heterocyclic systems like quinolones and pyrroloisoquinolines. nih.govnih.gov Applying these techniques can drastically reduce reaction times and energy consumption. For instance, the Gould-Jacobs reaction for a quinolone precursor was successfully performed using microwave irradiation, reducing the time to one hour. nih.gov
Aerobic Oxidation: For the synthesis of the core isoquinoline (B145761) structure, carbene-catalyzed aerobic oxidation using ambient air as the oxidant presents a mild and environmentally friendly alternative to traditional methods. rsc.org
These innovations aim to create synthetic pathways that are not only more efficient but also align with the principles of green chemistry, reducing waste and environmental impact. nih.gov
Advanced Computational Approaches for Predictive Design and Optimization
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of lead compounds. nih.gov For this compound, advanced computational approaches are crucial for predicting its biological activities, understanding its interactions with potential targets, and designing novel derivatives with enhanced properties.
Future computational research will likely focus on the following:
| Computational Method | Application in Drug Discovery | Relevance to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate molecular structures (descriptors) with biological activity. nih.gov | Can be used to predict the activity of novel this compound derivatives and guide the synthesis of more potent compounds. nih.govnih.govresearchgate.net |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule when bound to a biological target. nih.govresearchgate.net | Can identify potential binding modes of this compound within the active sites of various enzymes or receptors, suggesting mechanisms of action. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-receptor complexes. | Can be used to validate docking results and understand the dynamic behavior and stability of the compound within a binding pocket. nih.gov |
| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Uses computational models to predict the pharmacokinetic and toxicological properties of a compound. researchgate.net | Essential for early-stage evaluation to filter out candidates with poor drug-like properties before committing to costly synthesis and testing. researchgate.net |
By integrating these computational strategies, researchers can systematically explore the chemical space around the this compound scaffold, prioritizing the synthesis of compounds with the highest probability of desired biological activity and favorable pharmacokinetic profiles. nih.govnih.gov
Discovery of Novel Biological Targets and Mechanistic Pathways
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govnih.gov While the specific targets of this compound are still under investigation, research on its isomers and related structures provides a clear roadmap for future exploration.
| Analogous Compound Class | Known Biological Target/Pathway | Potential Implication for this compound |
| Isoquinoline-1-carboxamides | Inhibition of the MAPKs/NF-κB pathway, leading to anti-inflammatory and anti-migratory effects in microglial cells. nih.gov | Suggests a potential role in treating neuroinflammatory diseases. |
| Isoquinoline-3-carboxamide (B1590844) Derivatives | Ligands for the peripheral benzodiazepine (B76468) receptor (PBR) or inhibitors of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2). researchgate.net | Points towards potential applications in inflammation and as epigenetic modulators. |
| Quinoline-3-carboxamides (B1200007) | Allosteric binding to HDAC4, disrupting HIF-1α transcriptional activation; antagonism of the P2X7 receptor. nih.gov | Indicates possible anticancer and immunomodulatory activities. |
| General Isoquinoline Alkaloids | Broad activities including antitumor, antimalarial, antibacterial, and antiviral effects. nih.gov | Warrants broad-spectrum screening to uncover novel therapeutic applications. |
Future research will involve screening this compound against various target families, such as kinases, proteases, and nuclear receptors, to elucidate its specific mechanism of action. The bromine atom at the 7-position offers a site for further chemical modification, allowing for the development of targeted covalent inhibitors or probes to identify and validate novel biological targets.
Expanding Applications in Emerging Material Sciences
The unique electronic and structural properties of the isoquinoline ring make it an attractive building block for advanced functional materials. bldpharm.com The application of isoquinoline derivatives is an emerging field with potential in organic electronics and the development of porous materials.
Future directions for this compound in material sciences include:
Metal-Organic Frameworks (MOFs): The nitrogen atom of the isoquinoline ring and the oxygen and nitrogen atoms of the carboxamide group can act as coordination sites for metal ions. This makes the compound a potential ligand for the synthesis of novel MOFs. acs.org These porous materials have applications in gas storage, catalysis, and sensing. acs.org
Organic Electronics: Isoquinoline-based polymers and small molecules have been explored for use in organic light-emitting diodes (OLEDs) and as conductive materials. The defined structure of this compound, with its potential for π-π stacking and hydrogen bonding, could be exploited in the design of new organic semiconductors or emitters.
Functional Polymers: The bromo-substituent provides a reactive handle for polymerization reactions (e.g., Suzuki or Sonogashira coupling), allowing the incorporation of the isoquinoline-3-carboxamide unit into polymer backbones. This could lead to materials with tailored optical, electronic, or sensory properties.
The combination of a rigid, aromatic core, hydrogen-bonding capabilities from the amide group, and a site for further chemical functionalization makes this compound a versatile platform for the rational design of next-generation materials.
Integrated Research with Analogous Heterocyclic Scaffolds for Enhanced Properties
The biological activity and material properties of a heterocyclic compound are highly dependent on its core structure. A key future research strategy involves the synthesis and evaluation of scaffolds analogous to this compound to understand structure-property relationships and develop compounds with enhanced characteristics.
This integrated approach involves:
Isomeric Scaffolds: A direct comparison with the isomeric 7-Bromoquinoline-3-carboxamide is crucial. The position of the ring nitrogen dramatically alters the electronic distribution, dipole moment, and hydrogen bonding vectors of the molecule, which in turn influences its binding to biological targets and its self-assembly in materials. researchgate.net Studies on quinoline-3-carboxamides like Tasquinimod have revealed potent anticancer activity through mechanisms that may or may not be conserved in the isoquinoline series. nih.gov
Fused Heterocycles: Expanding the scaffold by fusing other heterocyclic rings can lead to novel properties. For example, thieno[2,3-c]isoquinoline-2-carboxamides have been synthesized and investigated for their insecticidal activity. acs.org Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives are accessible through efficient one-pot reactions. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties can fine-tune its function. This includes substituting the bromine atom with other halogens or functional groups or modifying the carboxamide linker.
By systematically altering the core heterocyclic framework and comparing the resulting properties, researchers can gain a deeper understanding of the pharmacophore or materiophore, leading to the rational design of new compounds with superior performance for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
